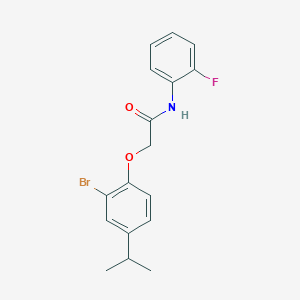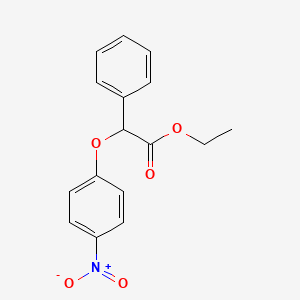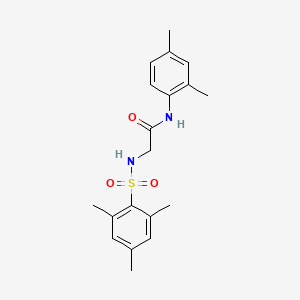
2-(2-bromo-4-isopropylphenoxy)-N-(2-fluorophenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-isopropylphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BIFA, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of BIFA is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. BIFA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, BIFA can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIFA has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its anti-cancer and anti-inflammatory properties, BIFA has been shown to have anti-oxidant activity, which may help to protect against oxidative stress. BIFA has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIFA in lab experiments is that it is readily available and can be synthesized in high yields. BIFA is also relatively stable and can be stored for extended periods of time. However, one limitation of using BIFA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on BIFA. One area of research that has shown promise is in the development of BIFA-based therapies for cancer. Studies have shown that BIFA can inhibit the growth of a variety of cancer cell types, and further research is needed to determine its potential as a therapeutic agent. Additionally, future research could focus on understanding the mechanism of action of BIFA, which may help to identify other potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
BIFA has been studied for its potential as a therapeutic agent in various scientific research applications. One area of research that has shown promise for BIFA is in the treatment of cancer. Studies have shown that BIFA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BIFA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFNO2/c1-11(2)12-7-8-16(13(18)9-12)22-10-17(21)20-15-6-4-3-5-14(15)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYDHGXHHHKZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-isopropylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4068479.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068480.png)
![5-methyl-2-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-amine](/img/structure/B4068483.png)
![ethyl 6-amino-4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B4068498.png)



![3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4068536.png)

![N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4068564.png)
![methyl (4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}-2-bromo-6-methoxyphenoxy)acetate](/img/structure/B4068569.png)
![2-({methyl[(3-pyridin-3-ylisoxazol-5-yl)methyl]amino}methyl)nicotinic acid](/img/structure/B4068577.png)
![4-(5-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4068583.png)
![1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B4068589.png)